N-Cyclopropylicosa-5,8,11,14-tetraenamide N-Cyclopropylicosa-5,8,11,14-tetraenamide Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Brand Name: Vulcanchem
CAS No.: 229021-64-1
VCID: VC0123744
InChI: InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Molecular Formula: C23H37NO
Molecular Weight: 343.5 g/mol

N-Cyclopropylicosa-5,8,11,14-tetraenamide

CAS No.: 229021-64-1

Reference Standards

VCID: VC0123744

Molecular Formula: C23H37NO

Molecular Weight: 343.5 g/mol

N-Cyclopropylicosa-5,8,11,14-tetraenamide - 229021-64-1

CAS No. 229021-64-1
Product Name N-Cyclopropylicosa-5,8,11,14-tetraenamide
Molecular Formula C23H37NO
Molecular Weight 343.5 g/mol
IUPAC Name N-cyclopropylicosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)
Standard InChIKey GLGAUBPACOBAMV-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Appearance Assay:≥98%A solution in ethanol
Description Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Synonyms (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide; ACPA;
PubChem Compound 4162729
Last Modified Nov 11 2021
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